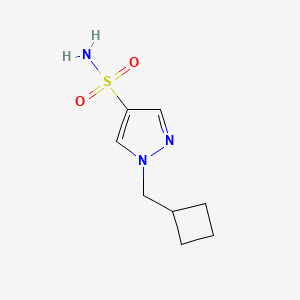![molecular formula C19H15NO4S B2385942 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2379996-94-6](/img/structure/B2385942.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide, also known as 'FTC-146', is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
FTC-146 selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of CB2 by FTC-146 has been shown to regulate immune responses and inflammation, leading to potential therapeutic applications in various diseases. The mechanism of action of FTC-146 is still under investigation, and further studies are needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
FTC-146 has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate immune responses and inflammation, leading to potential therapeutic applications in various diseases. FTC-146 has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
FTC-146 has several advantages and limitations for lab experiments. Its selective binding to CB2 makes it a useful tool for investigating the role of CB2 in various diseases. However, due to the complexity of its synthesis, FTC-146 is not readily available commercially, limiting its accessibility for researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for FTC-146 research. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where inflammation plays a crucial role. Additionally, further studies are needed to investigate the potential of FTC-146 in cancer therapy, as CB2 has been shown to play a role in cancer cell proliferation and survival. Moreover, the development of more efficient and cost-effective synthesis methods for FTC-146 could increase its accessibility for researchers and potentially lead to new therapeutic applications.
Conclusion:
In conclusion, FTC-146 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective binding to CB2 makes it a useful tool for investigating the role of CB2 in various diseases. FTC-146 has several advantages and limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The future directions for FTC-146 research are promising, and it has the potential to lead to new therapeutic applications in various diseases.
Méthodes De Synthèse
FTC-146 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method of FTC-146 has been extensively studied and optimized for high yield and purity. However, due to the complexity of the synthesis process, FTC-146 is not readily available commercially.
Applications De Recherche Scientifique
FTC-146 has been widely studied for its potential applications in scientific research. It has been shown to selectively target the cannabinoid receptor type 2 (CB2) in the body, which plays a crucial role in the immune system and inflammation. FTC-146 has been used in various studies to investigate the role of CB2 in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-22-16-4-2-3-12-8-17(24-18(12)16)19(21)20-9-15-7-14(11-25-15)13-5-6-23-10-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTCBAURHGGOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)
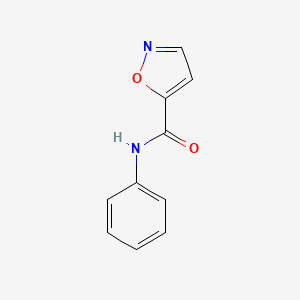
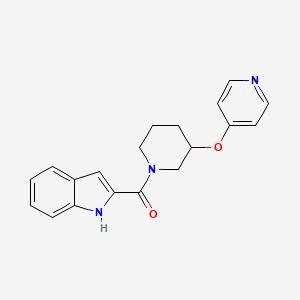
![1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2385870.png)
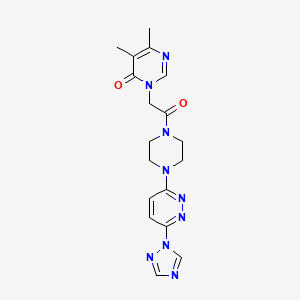
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)
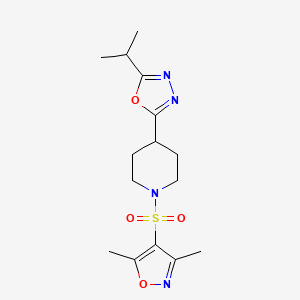
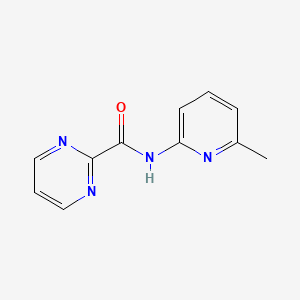
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)
![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)
